Avrainvillamide

Cancer Cell Cytotoxicity Natural Product Dimerization Drug Stability

Avrainvillamide is the validated, electrophilic monomer of stephacidin B, offering a unique reversible covalent binding mechanism with nucleophosmin (NPM1) at Cys275, a feature absent from other indole alkaloids. This compound is essential for genotype-selective preclinical studies in NPM1-mutated AML, where it has demonstrated enhanced sensitivity. As the definitive chemical probe for dissecting NPM1 and CRM1 functions, it allows researchers to avoid the experimental variability introduced by using the dimeric precursor stephacidin B or structurally unrelated substitutes.

Molecular Formula C26H27N3O4
Molecular Weight 445.5 g/mol
Cat. No. B1247661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvrainvillamide
Synonymsavrainvillamide
Molecular FormulaC26H27N3O4
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC3=C2[N+](=C4C3=CC56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)[O-])C
InChIInChI=1S/C26H27N3O4/c1-23(2)10-8-15-17(33-23)7-6-14-16-12-26-18(24(3,4)20(16)29(32)19(14)15)13-25(21(30)27-26)9-5-11-28(25)22(26)31/h6-8,10,12,18H,5,9,11,13H2,1-4H3,(H,27,30)/t18-,25-,26-/m0/s1
InChIKeyALXLLOQTGLPCFG-ATANMQQVSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Avrainvillamide Procurement Guide: Product Identity, Pharmacological Class, and Key Specifications


Avrainvillamide (CAS: 269741-97-1; synonym CJ-17,665) is a naturally occurring, highly oxidized indole alkaloid produced by fungal species of the genera Aspergillus (e.g., A. ochraceus, A. westerdijkiae). Structurally, it is the monomeric precursor to the dimeric indole alkaloid stephacidin B, and both compounds belong to the prenylated N-hydroxyindole alkaloid family [1][2]. Avrainvillamide is characterized by a 3-alkylidene-3H-indole 1-oxide core containing an electrophilic α,β-unsaturated nitrone moiety. It has demonstrated potent antiproliferative and antimicrobial activity in vitro [3][4].

Why Avrainvillamide Cannot Be Interchanged with Stephacidin B or Generic Indole Alkaloids


Substitution of avrainvillamide with its dimeric counterpart, stephacidin B, or other indole alkaloid natural products is not scientifically warranted due to fundamental differences in their chemical and biological behavior. Although stephacidin B and avrainvillamide demonstrate equivalent growth inhibitory activity in cell culture, this functional parity is not a result of independent action but is contingent upon the rapid, quantitative conversion of the dimer into the monomer under physiological conditions [1]. The monomer, avrainvillamide, is the sole electrophilic species that covalently modifies intracellular thiol-containing proteins [1][2]. Furthermore, avrainvillamide's α,β-unsaturated nitrone functionality confers a reversible covalent binding mechanism with nucleophilic residues (e.g., Cys275 of nucleophosmin) [3], a chemical feature absent in other indole alkaloid classes. Therefore, any attempt to use stephacidin B as a direct substitute implicitly relies on the efficiency of this conversion in the specific assay system, introducing an unnecessary experimental variable. Conversely, substitution with structurally unrelated indole alkaloids will not recapitulate the compound's unique target engagement profile with NPM1 and CRM1 [4].

Avrainvillamide Comparative Evidence: Quantitative Differentiation from Analogs and Alternatives


Avrainvillamide vs. Stephacidin B: Comparative Cytotoxicity and Chemical Stability

Although the dimer stephacidin B (MW 890 Da) is often procured as an alternative, evidence demonstrates that its observed antiproliferative activity is mediated by its rapid, spontaneous conversion to the monomer avrainvillamide (MW 445 Da) in cell culture. This conversion half-life is short relative to cell division time [1]. Functional equivalence in growth inhibition (within experimental error) across four human cancer cell lines is therefore attributable to avrainvillamide as the ultimate bioactive species [1][2].

Cancer Cell Cytotoxicity Natural Product Dimerization Drug Stability

Avrainvillamide Target Engagement: Quantitative Binding to Nucleophosmin (NPM1)

Avrainvillamide binds covalently and reversibly to the nuclear chaperone nucleophosmin (NPM1) via its α,β-unsaturated nitrone functionality. Affinity isolation experiments using a biotin-avrainvillamide conjugate identified NPM1 as a primary intracellular target. The interaction was competitively inhibited by 100 μM free (+)-avrainvillamide and structurally related analogs with a rank order correlating with growth inhibitory potency [1]. Site-directed mutagenesis pinpointed Cys275 of NPM1 as the unique, essential binding residue [1].

NPM1 Binding Target Identification Covalent Inhibitor

Avrainvillamide Genotype-Selective Potency in Acute Myeloid Leukemia (AML)

In AML models, avrainvillamide exhibits enhanced antiproliferative activity against cells harboring specific oncogenic mutations. The NPM1-mutated cell line OCI-AML3 and primary AML cells with NPM1 mutations demonstrate significantly higher sensitivity to avrainvillamide compared to cells expressing wild-type (wt) NPM1 [1]. Furthermore, the presence of wt p53 sensitizes cells toward avrainvillamide, and cells with FLT3-ITD mutations display a trend toward increased sensitivity [1].

Acute Myeloid Leukemia NPM1 Mutation Precision Oncology

Avrainvillamide vs. Common Mycotoxins: Comparative Toxicity in Mammalian Cells

A comparative toxicological assessment in porcine cells revealed that avrainvillamide and stephacidin B are approximately 100-fold more potent than several common fungal mycotoxins. In PK-15 porcine kidney tubular epithelial cells, submicromolar concentrations (EC50 0.3-0.4 μM) blocked boar spermatozoan motility and induced cell death [1].

Comparative Toxicology Porcine Cell Model Natural Product Potency

Avrainvillamide Analogs: In Vivo Antitumor Activity of Synthetic Derivatives

A fully synthetic analog of avrainvillamide demonstrated in vivo antitumor efficacy in subcutaneous xenograft models. The analog exhibited antiproliferative activity against both HCT-116 (colon cancer) and OCI-AML3 (AML) xenografts in mice [1]. This provides class-level validation for the in vivo tractability of the avrainvillamide pharmacophore.

Xenograft Model In Vivo Efficacy Drug Development

Optimal Avrainvillamide Use Cases: Research and Industrial Application Scenarios


Probing Nucleophosmin (NPM1) Biology and Covalent Targeting Mechanisms

Avrainvillamide serves as a validated chemical probe for dissecting nucleophosmin (NPM1) function in cancer biology. Its defined, reversible covalent binding to Cys275 of NPM1 [1] enables precise interrogation of NPM1's role in nucleolar processes, p53 regulation, and leukemogenesis. This application is directly supported by evidence of its genotype-selective potency against NPM1-mutated AML cells [2].

Investigating NPM1-Mutated Acute Myeloid Leukemia (AML) Pathogenesis and Therapeutics

Given its enhanced sensitivity against NPM1-mutated AML cells and primary patient samples [2], avrainvillamide is uniquely suited for preclinical studies focused on this genetically defined AML subtype. It can be employed to study NPM1-mutant protein nuclear retention, CRM1 degradation, and downstream effects on FLT3 signaling and myeloid differentiation [2].

Natural Product Total Synthesis and Analog Development

Avrainvillamide's complex hexacyclic structure and the synthetic challenge it represents make it a benchmark target for developing and validating new methodologies in enantioselective total synthesis [3]. Its established total synthesis route provides a platform for generating structural analogs with potentially improved pharmacological properties, as demonstrated by the in vivo activity of a synthetic analog [2].

Comparative Studies of Indole Alkaloid Bioactivity and Toxicology

Avrainvillamide is a critical reference compound for comparative studies assessing the structure-activity relationships (SAR) and toxicological profiles of prenylated indole alkaloids. Its 100-fold higher potency in porcine cell models compared to common mycotoxins [4] provides a quantitative benchmark for evaluating the biological activity of related natural products and synthetic derivatives.

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